N-(4-ethylphenyl)propanamide
Description
N-(4-Ethylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide group (-CO-NH-) attached to a 4-ethylphenyl substituent. The compound’s core structure consists of a phenyl ring substituted with an ethyl group at the para position, linked to a propanamide chain. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to the ethyl group, which influences solubility and bioavailability.
Properties
CAS No. |
20172-37-6 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
LKNFCBOZWHSNEJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects :
- Electron-Donating Groups (e.g., -OH, -OCH₃) : Increase polarity and solubility but may reduce metabolic stability. For example, N-(4-Hydroxyphenyl)propanamide is highly polar but prone to oxidation .
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance binding affinity to hydrophobic enzyme pockets, as seen in chlorinated derivatives .
- Bulkier Groups (e.g., isobutylphenyl) : Improve lipophilicity and membrane permeability but may hinder target specificity .
Physicochemical Properties
- Melting Points : Derivatives with rigid heterocycles (e.g., oxadiazole in 8i) exhibit higher melting points (~130°C) due to crystalline packing, whereas simpler analogs (e.g., N-(4-hydroxyphenyl)propanamide) decompose at lower temperatures .
- Solubility : The ethyl group in this compound provides moderate hydrophobicity, balancing solubility in organic solvents and aqueous buffers. In contrast, the hydroxyl analog is water-soluble but less stable .
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